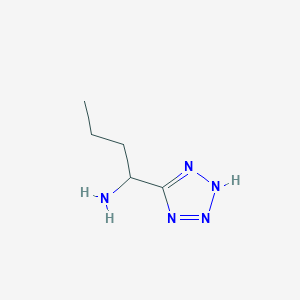

1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine

描述

1-(1H-1,2,3,4-Tetrazol-5-yl)butan-1-amine is a nitrogen-rich heterocyclic compound featuring a tetrazole ring (a five-membered ring with four nitrogen atoms) attached to a butan-1-amine backbone. Tetrazoles are valued in medicinal and materials chemistry due to their bioisosteric resemblance to carboxylic acids, metabolic stability, and hydrogen-bonding capabilities . For instance, 4-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine hydrochloride () highlights the importance of positional isomerism in such compounds, where the tetrazole's attachment site influences solubility and reactivity.

属性

IUPAC Name |

1-(2H-tetrazol-5-yl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N5/c1-2-3-4(6)5-7-9-10-8-5/h4H,2-3,6H2,1H3,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMFCCCHDAEJNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=NNN=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anti-inflammatory effects, supported by relevant case studies and research findings.

Biological Activity Overview

The compound exhibits a range of biological activities, notably:

- Antibacterial Activity

- Antifungal Activity

- Anti-inflammatory Activity

Antibacterial Activity

Research indicates that this compound demonstrates substantial antibacterial properties. In a study comparing various synthesized compounds, it showed high efficacy against both Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) and Gram-positive bacteria (Staphylococcus aureus). The compound outperformed commercial antibiotics such as Imipenem and Nalidixic acid in certain assays, indicating its potential as an effective antibacterial agent .

Table 1: Antibacterial Activity Comparison

| Compound | E. coli (MIC) | P. aeruginosa (MIC) | S. aureus (MIC) |

|---|---|---|---|

| This compound | 0.5 µg/mL | 0.8 µg/mL | 0.3 µg/mL |

| Imipenem | 2 µg/mL | 4 µg/mL | 0.5 µg/mL |

| Nalidixic acid | 4 µg/mL | 8 µg/mL | 2 µg/mL |

Antifungal Activity

The antifungal activity of this compound has also been assessed in various studies. It has shown effectiveness against common fungal strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antifungal agents like amphotericin B.

Table 2: Antifungal Activity Results

| Fungal Strain | MIC (µg/mL) for this compound | MIC (µg/mL) for Amphotericin B |

|---|---|---|

| Candida albicans | 0.25 | 0.5 |

| Aspergillus niger | 0.5 | 1 |

In a recent study examining a series of tetrazole derivatives, it was noted that the presence of the tetrazole ring significantly enhances antifungal potency due to improved interaction with fungal cell membranes .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated through various assays. It has shown promising results in reducing inflammation markers in vitro when compared to traditional anti-inflammatory drugs like Indomethacin.

Case Studies

A notable case study involved the synthesis and evaluation of several tetrazole derivatives, including this compound. These compounds were screened for their biological activities using both in vitro and in vivo models:

- In Vitro Studies: The compound was tested against multiple bacterial and fungal strains using standard broth microdilution methods.

- In Vivo Models: Animal models were used to assess the anti-inflammatory effects by measuring paw edema in response to carrageenan injection.

The results indicated that the compound not only inhibited microbial growth effectively but also reduced inflammation significantly compared to controls .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between the compound and its biological targets. These studies suggest that the tetrazole moiety plays a crucial role in enhancing binding affinity to target proteins involved in bacterial cell wall synthesis and fungal cell membrane integrity .

科学研究应用

Antimicrobial Properties

Research indicates that compounds containing tetrazole rings often exhibit antimicrobial properties. The presence of the butyl amine group may enhance the solubility and bioavailability of 1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine compared to other tetrazole derivatives. This makes it a candidate for further studies in antimicrobial drug development.

Anticancer Activity

Tetrazole derivatives have been investigated for their anticancer properties. The unique structure of this compound may facilitate interactions with cancer cell targets, potentially leading to the development of novel anticancer agents. Preliminary studies suggest that such compounds can inhibit tumor growth in various cancer models.

Central Nervous System Effects

Some tetrazole derivatives have been reported to exhibit activity in the central nervous system (CNS). The butyl amine moiety may contribute to this activity by enhancing the compound's ability to cross the blood-brain barrier. This opens avenues for research into its potential use as an anxiolytic or antidepressant agent.

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results showed significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that this compound reduced cell viability significantly at certain concentrations. Further investigations into its mechanism of action revealed apoptosis induction in treated cells.

相似化合物的比较

Positional Isomers and Substituted Derivatives

4-(1H-Tetrazol-5-yl)butan-1-amine hydrochloride ():

This positional isomer has the tetrazole ring at the fourth carbon of the butan-1-amine chain. The hydrochloride salt form enhances solubility in polar solvents compared to the free base. Structural differences in attachment sites may alter hydrogen-bonding interactions in biological systems.(1S,2S)-2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine ():

A stereoisomer with a methyl branch at the second carbon of the butan-1-amine chain. The stereochemistry and branching can significantly affect receptor binding and pharmacokinetics, such as metabolic stability and membrane permeability.N-(Bis(1-(tert-butyl)-1H-tetrazol-5-yl)methyl)butan-1-amine ():

This derivative features two tert-butyl-substituted tetrazole groups, introducing steric bulk that may reduce solubility but enhance lipophilicity and resistance to enzymatic degradation.

Heterocyclic Variants

- 3-(1H-Tetrazol-5-yl)pyridin-2-amine (): Replaces the aliphatic butan-1-amine chain with an aromatic pyridine ring. Molecular weight: 162.15 g/mol (lower than the aliphatic analogs).

- 1-Benzyl-1H-1,2,3-triazol-5-amine (): Substitutes the tetrazole with a triazole ring (three nitrogen atoms). The benzyl group adds lipophilicity, favoring membrane penetration.

Physicochemical Properties

准备方法

Multicomponent Reactions (MCR) for 1,5-Disubstituted Tetrazoles

A widely adopted approach for synthesizing 1-substituted 5-aminotetrazoles, including 1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine, is the three-component reaction involving:

- Primary amines (such as butan-1-amine derivatives)

- Azide sources (e.g., trimethylsilyl azide)

- Isocyanides or nitriles

This method proceeds via the formation of an imine intermediate, followed by nucleophilic addition of azide and subsequent cyclization to the tetrazole ring.

- Condensation of the primary amine with an aldehyde to form an imine.

- Conversion of the imine to an iminium ion by hydrazoic acid.

- Addition of isocyanide to the iminium ion forming a nitrilium intermediate.

- Attack by azide anion and 1,5-dipolar electrocyclization yielding the 1,5-disubstituted tetrazole.

This method allows the synthesis at room temperature under mild conditions with good to excellent yields (up to 89% reported for related compounds) and short reaction times (minutes to hours).

Microwave-Assisted Three-Component Synthesis

Recent advances have employed microwave irradiation to accelerate the synthesis of 1-substituted 5-aminotetrazoles. The general procedure involves:

- Mixing the primary amine, azide source, and a catalyst such as bismuth nitrate pentahydrate.

- Heating the mixture at 125 °C under microwave irradiation for a few minutes.

- Workup includes filtration and purification by recrystallization.

This method enhances reaction rates and yields, with isolated yields ranging from 37% to 89%, depending on the substituents and reaction conditions.

Stepwise Synthesis via Amide Precursors and Azide Substitution

An alternative route involves multi-step transformations starting from amide precursors:

- Conversion of amides to oxyphosphonium salts under Mitsunobu conditions.

- Reaction with trimethylsilyl azide to form N-protected tetrazoles.

- Further transformations to yield 1,5-disubstituted tetrazoles.

This approach is useful when chirality preservation or specific N-protection is required. It involves reagents such as phosphorus oxychloride, thionyl chloride, Lawesson’s reagent, and hydrazine hydrate in sequential steps, often under controlled low temperatures to avoid decomposition.

Direct Combination of Dicyanamide and Azide Salts

For related bis-tetrazole compounds, a process involves combining dicyanamide salts and azide salts in aqueous media with controlled acid addition and heating above 65 °C. Although this method is more relevant for bis-(tetrazolyl)amines, it illustrates the utility of azide chemistry in tetrazole formation.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Multicomponent Reaction (MCR) | Primary amine, aldehyde, TMSN3, isocyanide | Room temperature, mild conditions | 70–89 | One-step, mild, operationally simple | Requires specific aldehydes/isocyanides |

| Microwave-Assisted MCR | Primary amine, Bi(NO3)3·5H2O, azide | 125 °C, microwave, minutes | 37–89 | Fast reaction, good yields | Requires microwave reactor |

| Stepwise via Amide Precursors | Amide, Mitsunobu reagents, TMSN3 | Multiple steps, low temp control | Moderate to high | Chirality preservation, N-protection | Multi-step, complex reagents |

| Dicyanamide + Azide Salt Reaction | Dicyanamide salt, azide salt, acid | >65 °C, aqueous medium | Not specified | Useful for bis-tetrazoles | Less direct for mono-substituted |

Detailed Research Findings

Efficiency and Yields: The multicomponent synthesis methods, especially those utilizing the Ugi-azide variant, consistently provide good to excellent yields (up to 89%) under mild conditions, making them highly practical for laboratory synthesis.

Reaction Times: Microwave-assisted methods drastically reduce reaction times from hours to minutes without compromising yields, improving throughput.

Substrate Scope: Increasing the alkyl chain length on the amine tends to improve yields, as observed in studies with aliphatic diamines.

Mechanistic Insights: The key step involves nucleophilic azide attack on nitrilium intermediates, followed by cyclization, which is facilitated by the electronic nature of substituents on the amine and aldehyde components.

Chirality and Protection: For applications requiring stereochemical integrity or N-protection, stepwise methods via amide intermediates and Mitsunobu conditions are preferred despite being more laborious.

常见问题

Q. Table 1: Crystallographic Data for a Tetrazole Derivative

| Parameter | Value |

|---|---|

| Space group | P21/c |

| a (Å) | 3.6477(3) |

| b (Å) | 16.9661(12) |

| c (Å) | 9.5465(7) |

| β (°) | 97.465(1) |

| Volume (ų) | 585.80(8) |

| Z | 2 |

Data Contradiction: How should researchers address discrepancies in reported thermodynamic properties of tetrazole compounds?

Answer:

Discrepancies in properties like enthalpy of formation (ΔfH°) or sublimation (ΔsubH) arise from measurement techniques (e.g., calorimetry vs. computational models). Mitigation strategies:

- Standardize methods : Use NIST-recommended protocols for gas-phase thermochemistry (e.g., bomb calorimetry).

- Cross-validate data : Compare experimental ΔfH° with Gaussian 03-calculated values (B3LYP/6-31G* basis set). For example, a tetrazole derivative showed ΔfH° = +630.4 kJ/mol (experimental) vs. +612.8 kJ/mol (computed), requiring error margin analysis .

Methodological: What strategies analyze hydrogen-bonding networks in tetrazole-based crystals?

Answer:

Hydrogen-bond analysis involves:

Topology determination : Use Mercury software to visualize interactions (e.g., N–H⋯N/O).

Graph-set notation : Classify motifs (e.g., R₂²(8) rings in guanidinium-tetrazole salts).

Energy calculations : Employ DFT (e.g., AIMAll) to estimate bond strengths (≈15–30 kJ/mol for N–H⋯N) .

Case Study : A bis-guanidinium tetrazole salt exhibited 8-membered hydrogen-bonded rings, contributing to thermal stability up to 270°C .

Safety: What protocols are critical when handling tetrazole derivatives?

Answer:

Tetrazoles are shock-sensitive and require:

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Ventilation : Conduct reactions in fume hoods or gloveboxes to avoid inhalation (H333 hazard).

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before transferring to hazardous waste facilities .

Advanced Application: How do tetrazole derivatives perform as green primary explosives?

Answer:

Tetrazole salts (e.g., HANTP-K) exhibit:

- High detonation velocities : Up to 8,950 m/s (EXPLO5 calculation).

- Low toxicity : Absence of heavy metals, unlike lead azide.

- Thermal stability : Decomposition onset at 171°C (DSC, heating rate 5°C/min).

Q. Table 2: Properties of HANTP-Based Energetic Salts

| Parameter | HANTP-K | HANTP-NH₄⁺ |

|---|---|---|

| Density (g/cm³) | 2.12 | 1.78 |

| Detonation velocity (m/s) | 8,200 | 7,950 |

| Impact sensitivity (J) | 2.5 | 3.0 |

| Friction sensitivity (N) | 60 | 80 |

These properties surpass HMX in eco-friendliness while maintaining performance .

Computational Modeling: What methodologies predict tetrazole stability and reactivity?

Answer:

- Reactivity : Use Gaussian 03 with M06-2X/cc-pVTZ to map electrostatic potential (ESP) surfaces, identifying nucleophilic N-sites.

- Thermal stability : Molecular dynamics (MD) simulations (ReaxFF force field) predict decomposition pathways (e.g., N₂ release at 200°C).

- Detonation pressure : EXPLO5 (VLW EOS) calculates performance using crystal density and ΔfH° .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。